molecular formula C11H13N3O4 B14608260 Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- CAS No. 57883-29-1

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro-

Cat. No.: B14608260
CAS No.: 57883-29-1
M. Wt: 251.24 g/mol
InChI Key: PDJZWAXGMFIZHJ-UHFFFAOYSA-N
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Description

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the 1-position, tetrahydro structure at the 1,2,3,4-positions, and nitro groups at the 5 and 7 positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for the preparation of quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific synthesis of 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitroquinoline, additional steps are required to introduce the ethyl and nitro groups.

Industrial Production Methods

Industrial production of quinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-ethyl-1,2,3,4-tetrahydro-5,7-diaminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro groups in 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitroquinoline can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group and tetrahydro structure can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Isoquinoline: A structural isomer with different biological activities.

    1,2,3,4-Tetrahydroquinoline: Lacks the nitro groups and has different chemical properties.

Uniqueness

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

57883-29-1

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

1-ethyl-5,7-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H13N3O4/c1-2-12-5-3-4-9-10(12)6-8(13(15)16)7-11(9)14(17)18/h6-7H,2-5H2,1H3

InChI Key

PDJZWAXGMFIZHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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